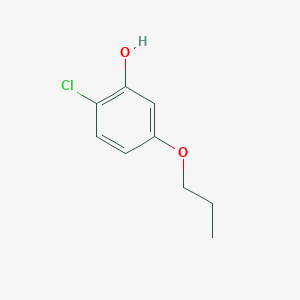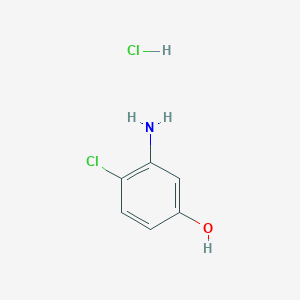
3-Pyridinol, 6-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinol, 6-(4-morpholinyl)- is a chemical compound with the molecular formula C9H12N2O2. It is known for its unique structure, which includes a pyridinol ring substituted with a morpholinyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 6-(4-morpholinyl)- typically involves a multi-step reaction process. One common method starts with 2-chloro-5-hydroxypyridine as the starting material. The synthetic route includes the following steps :
Step 1: Reaction with potassium carbonate in N,N-dimethylformamide at 40°C for 25 hours.
Step 2: Reaction with sodium t-butoxide, tris(dibenzylideneacetone)dipalladium(0), and ®-2,2’-bis(diphenylphosphanyl)-1,1’-binaphthyl in toluene at 85°C for 24 hours under an inert atmosphere.
Step 3: Hydrogenation using palladium on activated carbon in ethyl acetate at 37503.8 Torr for 17 hours.
Industrial Production Methods
Industrial production methods for 3-Pyridinol, 6-(4-morpholinyl)- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 6-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The morpholinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinol oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-Pyridinol, 6-(4-morpholinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 6-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a radical-trapping antioxidant by interacting with peroxyl radicals, thereby preventing oxidative damage. The compound’s morpholinyl group plays a crucial role in its ability to modulate lysosomal pH, which is important for various cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinol: Similar structure but lacks the morpholinyl group.
5-Pyrimidinol: Contains a pyrimidine ring instead of a pyridine ring.
2,6-Di-tert-butyl-4-methylphenol (BHT): A common phenolic antioxidant with different substituents.
Uniqueness
3-Pyridinol, 6-(4-morpholinyl)- is unique due to its combination of a pyridinol ring and a morpholinyl group, which imparts distinct chemical and biological properties. Its ability to act as a radical-trapping antioxidant and modulate lysosomal pH sets it apart from other similar compounds .
Properties
IUPAC Name |
6-morpholin-4-ylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-1-2-9(10-7-8)11-3-5-13-6-4-11/h1-2,7,12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMRCIFLMRTCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














